4-(Benzyloxy)-3-fluoroaniline hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-4-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCZRDLDLFAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633117 | |
| Record name | 4-(Benzyloxy)-3-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76243-25-9 | |
| Record name | Benzenamine, 3-fluoro-4-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76243-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 4-Benzyloxy-3-Chloronitrobenzene
One of the prominent methods for synthesizing 4-(Benzyloxy)-3-fluoroaniline hydrochloride involves the reduction of 4-benzyloxy-3-chloronitrobenzene . The following steps summarize this method:
Reagents :
- 4-Benzyloxy-3-chloronitrobenzene
- Stannous chloride (SnCl₂) or iron powder (Fe)
- Acetic acid or acidic aqueous ethanol
-
- The nitro compound is treated with stannous chloride in acidic aqueous ethanol or with iron powder in refluxing acetic acid.
- The reaction is monitored by TLC until complete conversion of the starting material is achieved.
- Upon completion, water is added to precipitate the aniline hydrochloride as a solid.
Yield : This method typically yields around 99% of the desired product after filtration and drying.
One-Pot Synthesis
Another efficient approach utilizes a one-pot synthesis method that integrates multiple steps into a single reaction vessel:
Reagents :
- 4-Hydroxybenzaldehyde
- Benzyl chloride
- Alkali metal carbonate
- Catalyst (e.g., ammonium chloride)
-
- Combine all reagents in a reaction solvent and stir at elevated temperatures.
- After the reaction is complete, the mixture is cooled, and the product is isolated through filtration.
Yield : This method can achieve yields exceeding 90% , simplifying operational steps and reducing costs.
Reaction Conditions and Mechanisms
Reduction Mechanism
The reduction of nitro groups to amines can occur via different mechanisms depending on the reducing agent used:
Stannous Chloride Method : The stannous chloride reduces the nitro group under acidic conditions, leading to the formation of an amine without significant side reactions.
Iron Powder Method : This method also effectively reduces nitro compounds but may require careful control of temperature and pH to avoid side reactions.
Hydrochloride Formation
After synthesizing the free base form of 4-(Benzyloxy)-3-fluoroaniline , it can be converted into its hydrochloride salt by:
- Dissolving the amine in water or ethanol.
- Adding dilute hydrochloric acid to precipitate the hydrochloride salt.
The hydrochloride form is often more stable and easier to handle than the free base.
Purification Techniques
Purification of the final product can be achieved using several methods:
Filtration : Collecting precipitated solids through vacuum filtration.
Washing : Washing with water or ethanol to remove impurities.
Recrystallization : Dissolving in a suitable solvent followed by slow cooling to obtain pure crystals.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reduction with SnCl₂ | ~99 | Stannous chloride | High yield, fewer side products | Requires careful handling |
| Reduction with Fe | ~95 | Iron powder | Simplicity | Potential for side reactions |
| One-Pot Synthesis | >90 | Benzyl chloride, alkali carbonate | Simplified procedure | May require optimization |
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(Benzyloxy)-3-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-fluoroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-(Benzyloxy)-3-fluoroaniline hydrochloride to other benzyloxy-substituted anilines allow for comparative analysis of substituent effects on physicochemical properties and synthetic utility. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects :
- The 3-fluoro substituent in this compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to the 3-chloro analog (less electronegative) and the 3-methoxy derivative (electron-donating) .
- The 2-fluoro isomer exhibits reduced steric hindrance but may compromise regioselectivity in cross-coupling reactions .
Synthetic Utility :
- This compound is preferred in kinase inhibitor synthesis due to fluorine’s bioisosteric properties, which improve metabolic stability and binding affinity .
- The 3-chloro analog (CAS: 59404-86-3) is more reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to the C-Cl bond’s polarization .
- The 3-methoxy derivative (CAS: 1159825-08-7) is less reactive in nucleophilic substitutions but useful in electron-rich aromatic systems .
Solubility and Stability: Hydrochloride salts (e.g., 76243-25-9 and 1159825-08-7) exhibit higher solubility in ethanol and DMF than non-salt forms, facilitating recrystallization . The absence of a halogen (e.g., 4-Benzyloxyaniline hydrochloride) reduces oxidative stability but simplifies deprotection steps in multi-step syntheses .
Biological Relevance: Fluorine’s small atomic radius and high electronegativity make this compound a critical intermediate for drugs targeting enzymes with hydrophobic active sites .
Biological Activity
4-(Benzyloxy)-3-fluoroaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a benzyloxy group and a fluorine atom on the aniline ring, has been investigated for various applications in medicinal chemistry, particularly for its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C13H12ClFNO
- Molecular Weight : 253.69 g/mol
- CAS Number : 76243-25-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzyloxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to biological targets. The fluorine atom may also influence the electronic properties of the molecule, affecting its reactivity and interaction with proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial effect | |
| Candida albicans | Antifungal activity observed |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, indicating promising antibacterial potential. -
Antioxidant Activity Assessment :
Another study focused on the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound exhibited a significant reduction in DPPH radicals, comparable to standard antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)aniline hydrochloride | Lacks fluorine; simpler structure | Moderate antibacterial activity |
| 4-(Benzyloxy)benzyl chloride | Similar benzyloxy group; no amino functionality | Limited biological data available |
| 4-(Benzyloxy)phenylhydrazine hydrochloride | Contains hydrazine; potential for different reactivity | Antimicrobial activity reported |
Q & A
Q. Optimization Strategies :
| Parameter | Condition 1 (Reference) | Condition 2 (Reference) |
|---|---|---|
| Catalyst | Pd/C (hydrogenation) | No catalyst (direct HCl) |
| Solvent | Ethanol (reflux) | DMF (room temp) |
| Yield | 75-85% | 60-70% |
For improved yields, consider microwave-assisted synthesis to reduce reaction time and side products. Monitor intermediates via TLC or HPLC .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for benzyloxy and fluoro-substituted rings) and coupling constants (³JHF ≈ 12 Hz for meta-fluoro groups) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between benzyloxy and fluorine groups) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 262.08) and fragmentation patterns .
Q. Data Interpretation Tips :
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in aliphatic chains.
- Compare experimental IR stretches (C-F ≈ 1100 cm⁻¹) with computational DFT results .
Advanced: How can discrepancies in NMR spectral data between synthesized batches be systematically analyzed?
Methodological Answer:
Discrepancies may arise from residual solvents, polymorphic forms, or regioisomeric impurities. Steps to resolve:
Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in benzyloxy groups) .
2D NMR (COSY, HSQC) : Map coupling networks to confirm substitution patterns .
Spiking Experiments : Add authentic samples of suspected impurities (e.g., 3-fluoro vs. 4-fluoro isomers) to identify contaminant peaks .
Example Contradiction :
A reported δ 7.2 ppm singlet (benzyloxy protons) in one study vs. a doublet in another may indicate differing crystal packing or solvent effects.
Advanced: What strategies are recommended for investigating the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies :
- pH Variation : Incubate in buffers (pH 1–13) at 25°C/40°C for 48h. Monitor degradation via HPLC (C18 column, 254 nm) .
- Thermal Stress : Heat at 60°C for 72h; assess hydrochloride dissociation via chloride ion-selective electrodes .
Q. Key Findings :
- Degradation peaks at Rₜ 4.2 min (HPLC) suggest hydrolysis of the benzyloxy group under acidic conditions .
- Storage at ≤4°C in amber vials minimizes photolytic decomposition .
Advanced: How can computational chemistry predict reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and Fukui indices. The fluorine atom’s electron-withdrawing effect activates the ring for NAS at the para position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
Case Study :
In silico studies predict that substituting benzyloxy with methoxy reduces NAS activation energy by 15 kcal/mol due to steric hindrance .
Advanced: How can researchers address contradictions in synthetic yields during scale-up?
Methodological Answer:
- DoE (Design of Experiments) : Vary stoichiometry, mixing rates, and temperature gradients to identify critical parameters.
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
Example :
Batch yields dropping from 85% (1g) to 60% (100g) may result from inefficient heat dissipation. Switch from batch to flow chemistry for improved heat transfer .
Basic: What are the critical considerations in designing a purification protocol?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to remove hydrophobic impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for polar byproducts .
Q. Purity Criteria :
- ≥95% purity (HPLC) with no single impurity >0.5% .
- Confirm residual solvents (e.g., DMF) meet ICH Q3C guidelines via GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
